molecular formula C18H22N6O2 B2757751 6-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1421485-38-2

6-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B2757751
CAS No.: 1421485-38-2
M. Wt: 354.414
InChI Key: TXWOVFJKEBTETC-UHFFFAOYSA-N
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Description

6-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
The exact mass of the compound (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

The compound's pharmacokinetics and metabolism have been a significant focus, particularly in the context of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. Studies have examined the absorption, distribution, metabolism, and excretion (ADME) profiles in different species, highlighting the compound's rapid absorption and primary excretion routes. The major metabolic pathways identified include hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formations, indicating a complex metabolic profile that is crucial for its pharmacological efficacy and safety (Sharma et al., 2012).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Compounds with similar structural features have been synthesized and evaluated for their antimicrobial efficacy. For instance, a series of derivatives have shown significant activity against various microbial strains, suggesting potential applications in treating infections (Desai et al., 2016).

Cancer Research

In cancer research, derivatives of the compound have been investigated for their antiproliferative effects against human cancer cell lines. Certain modifications in the compound's structure have led to variants displaying promising activity, indicating potential therapeutic applications in oncology (Mallesha et al., 2012).

Properties

IUPAC Name

oxolan-2-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c25-18(14-4-3-11-26-14)24-9-7-23(8-10-24)17-12-16(20-13-21-17)22-15-5-1-2-6-19-15/h1-2,5-6,12-14H,3-4,7-11H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWOVFJKEBTETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.